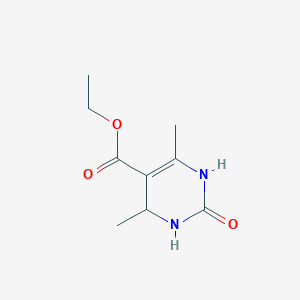

4-甲基-1H-咪唑-5-甲酰肼

描述

The compound "4-methyl-1H-imidazole-5-carbohydrazide" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives, such as carbohydrazides, have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole-based carbohydrazides involves the reaction of imidazole esters with hydrazine hydrate, leading to the formation of carbohydrazides in high yields . For instance, 1H-imidazole-4-carbohydrazides can be synthesized by treating the corresponding esters with NH2NH2·H2O . Additionally, the reaction of imidazole derivatives with various reagents can lead to the formation of selenosemicarbazides, as demonstrated by the reaction of 3-oxidoimidazole-4-carbohydrazides with aryl isoselenocyanates in methanol at room temperature .

Molecular Structure Analysis

The molecular structure of imidazole-based carbohydrazides can be elucidated using techniques such as X-ray crystallography. For example, the structures of certain selenosemicarbazides derived from imidazole-based carbohydrazides have been established through this method . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

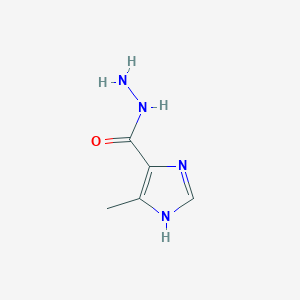

Imidazole-based carbohydrazides can undergo various chemical reactions leading to the formation of different heterocyclic compounds. For instance, heating selenosemicarbazides derived from imidazole-based carbohydrazides can result in cyclization to form 1,3,4-oxadiazoles or 1,2,4-triazole-3-selones . Similarly, the reaction of 1H-imidazole-4-carbohydrazides with isothiocyanates can yield thiosemicarbazides, which can further react to form triazoles or thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-based carbohydrazides, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the antileukemic agent 5(or 4)-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide is known to be unstable but can be stored for extended periods at low temperatures with appropriate precautions . The infrared spectrum can be used to estimate the quality of such compounds .

Case Studies

Several studies have evaluated the biological activities of imidazole-based carbohydrazides. For instance, a series of 1-methylimidazole-4,5-dicarboxylic acid hydrazides were synthesized and subjected to pharmacological evaluation, revealing monoamine oxidase inhibitory activity . Additionally, novel hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and showed promising cytotoxicity against cancer cell lines . These case studies highlight the potential of imidazole-based carbohydrazides as therapeutic agents.

科学研究应用

合成和生物评价

- 4-甲基-1H-咪唑-5-甲酰肼衍生物已被合成并评估其在各种生物活性中的潜力。例如,由这种化学物质合成的化合物已显示出抗氧化、抗炎和镇痛活性。这些发现得到了分子对接研究的支持,表明了化合物在生物系统中的结合模式和亲和力 (Katikireddy 等人,2019).

抗菌活性

- 4-甲基-1H-咪唑-5-甲酰肼的衍生物已显示出显着的抗菌活性。研究合成了以这种基础化学物质为基础的新化合物,并针对各种细菌菌株进行了测试,显示出抑制微生物生长的有效性 (Ur 等人,2004).

化学合成和表征

- 研究还集中在 4-甲基-1H-咪唑-5-甲酰肼新衍生物的合成和表征上。这些研究对于理解这些化合物在包括药学化学在内的各个领域的化学性质和潜在应用至关重要 (Orhan 等人,2019).

在燃料电池技术中的作用

- 咪唑衍生物,包括 4-甲基-1H-咪唑-5-甲酰肼,已在燃料电池技术的背景下进行了研究。它们已被用作与磷酸平衡的多苯并咪唑膜中的添加剂,显示出对这些膜的电导率有影响,这对于燃料电池的效率至关重要 (Schechter 和 Savinell,2002).

属性

IUPAC Name |

5-methyl-1H-imidazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-4(5(10)9-6)8-2-7-3/h2H,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWTVTOLBUMOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513793 | |

| Record name | 5-Methyl-1H-imidazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-imidazole-5-carbohydrazide | |

CAS RN |

71704-67-1 | |

| Record name | 5-Methyl-1H-imidazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)